molecular formula C25H22N2O5S B375827 ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate CAS No. 387831-72-3

ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate

Cat. No.: B375827
CAS No.: 387831-72-3
M. Wt: 462.5g/mol
InChI Key: SJVPQVDNTFOLAG-UHFFFAOYSA-N
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Description

ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinyl group, a benzoylamino group, and a thiophene ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, aromatic amines, and various catalysts to facilitate the formation of the desired ester linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dioxopyrrolidin-1-yl)-4-methyl-thiazole-5-carboxylic acid methyl ester
  • 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate
  • 2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate

Uniqueness

Compared to similar compounds, ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate stands out due to its unique combination of functional groups and its potential for diverse applications. The presence of the thiophene ring and the specific arrangement of substituents contribute to its distinct chemical and biological properties .

Properties

CAS No.

387831-72-3

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5g/mol

IUPAC Name

ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C25H22N2O5S/c1-3-32-25(31)22-19(16-6-4-15(2)5-7-16)14-33-24(22)26-23(30)17-8-10-18(11-9-17)27-20(28)12-13-21(27)29/h4-11,14H,3,12-13H2,1-2H3,(H,26,30)

InChI Key

SJVPQVDNTFOLAG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O

Origin of Product

United States

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